molecular formula C9H13NO B563067 5-Ethyl-2-pyridine Ethanol-d4 CAS No. 1189881-19-3

5-Ethyl-2-pyridine Ethanol-d4

Cat. No. B563067
CAS RN: 1189881-19-3
M. Wt: 155.233
InChI Key: OUJMXIPHUCDRAS-NZLXMSDQSA-N
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Description

5-Ethyl-2-pyridine Ethanol-d4 is a compound useful in organic synthesis . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory, Hirshfeld surface analysis, and 3D energy frameworks .


Chemical Reactions Analysis

The kinetic modeling of reactions for the synthesis of 2-methyl-5-ethyl pyridine involves four main reactions . These reactions are able to describe the formation of 2-methyl-5-ethyl pyridine and side products and incorporate the effects of reactant concentration, temperature, and promoter concentration .


Physical And Chemical Properties Analysis

This compound is a low melting solid material . Its melting point is 42.0 to 46.0 oC .

Scientific Research Applications

Ethanol-Type Fermentation and Bioenergy Production

Ethanol-type fermentation (ETF) is a significant process in anaerobic biological treatment, displaying characteristics such as acidophilic, autoaggregative, and ethanol-H2 co-producing traits. Research has focused on the molecular mechanisms of ethanol-H2 co-production, revealing the critical roles of FeFe‑hydrogenases (FeFe-H2ases) and pyruvate ferredoxin oxidoreductase (PFOR) in the metabolic pathways of ethanoligenens, a genus involved in ETF. These insights pave the way for improving bioenergy recovery in anaerobic biotechnology through enhanced hydrogen production (Zhen Li et al., 2020).

Ethanol Metabolism Markers

Ethyl glucuronide (EtG) is explored as a reliable biomarker for assessing long-term alcohol consumption. The stability and diagnostic performance of EtG, particularly in hair (hEtG), have established it as a tool for understanding alcohol consumption habits. This research sheds light on the analytical methods for hEtG testing and the challenges in data interpretation, offering a comprehensive view of its application in forensic contexts (A. Biondi et al., 2019).

Ethanol as a Renewable Energy Source

The use of lignocellulosic materials, such as Parthenium hysterophorus, for ethanol production is reviewed, highlighting the potential of such substrates in bioconversion processes. This research emphasizes the importance of optimizing pretreatment and hydrolysis conditions to enhance ethanol yield, presenting a promising avenue for utilizing renewable resources in energy production (G. Swati et al., 2013).

Advanced Materials and Chemical Synthesis

The role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, compounds of medicinal and pharmaceutical interest, is reviewed. This research underlines the significance of employing diverse catalysts, including organocatalysts and nanocatalysts, for developing lead molecules and enhancing synthetic pathways (Mehul P. Parmar et al., 2023).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.

Safety and Hazards

Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow the synthesis of more diverse functional groups, which are important structural motifs found in numerous bioactive molecules .

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMXIPHUCDRAS-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661966
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189881-19-3
Record name 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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